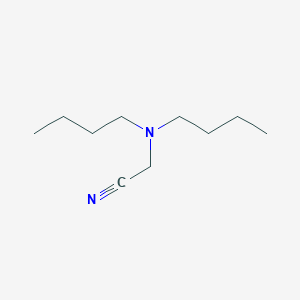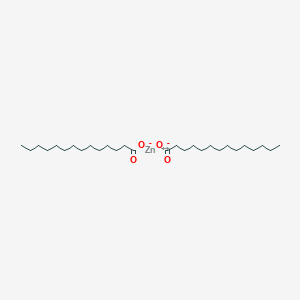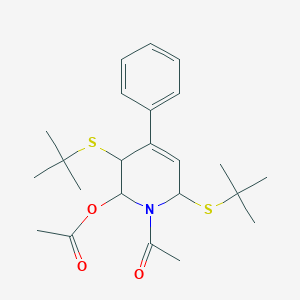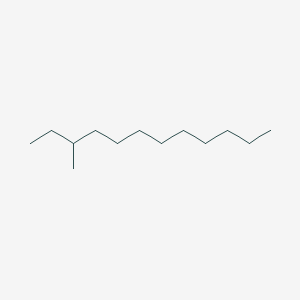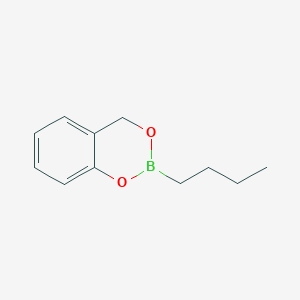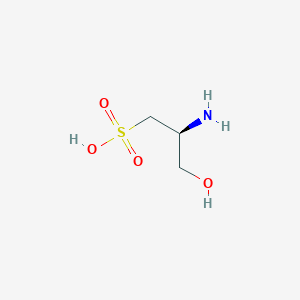
(2s)-2-Amino-3-hydroxypropane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2s)-2-Amino-3-hydroxypropane-1-sulfonic acid, commonly known as taurine, is an amino acid that is found abundantly in the human body. It was first discovered in ox bile in 1827 by German scientists Friedrich Tiedemann and Leopold Gmelin. Taurine is a non-protein amino acid, which means that it is not used to build proteins in the body. Instead, it serves a number of important functions in the body, including regulating the nervous system, maintaining the health of the heart and eyes, and supporting the immune system.
Wissenschaftliche Forschungsanwendungen
Buffering Agent in Biological Systems :
- It is used for pH control as a standard buffer in the physiological pH region. For instance, its structural relative, TAPS (N-[tris(hydroxymethyl)methyl]-3-aminopropanesulfonic acid), functions effectively in the pH range of 7.7–9.1 (Taha & Lee, 2010).
- Additionally, studies on complex formation of Cr(III) ion with various biological pH buffers including TAPS highlight its significance in understanding metal ion interactions in biological systems (Taha, Gupta, & Lee, 2011).
Molecular Dynamics in Organic Solids :
- Research involving variable-temperature 17O NMR studies on sulfonic acids, including homotaurine (3-aminopropane-1-sulfonic acid), provides insights into molecular dynamics in organic solids. This research is essential for understanding the behavior of these compounds at the molecular level (Kong et al., 2012).
Chemical Synthesis and Catalysis :
- The compound has been utilized in the synthesis of novel ionic liquids, such as 2-Hydroxyethyl-1-ammonium 3-hydroxypropane-1-sulfonate, which demonstrated efficient catalytic activity and remarkable biodegradability potential (Honarmand, Tzani, & Detsi, 2018).
- Its derivatives have also been used in the design and preparation of hydrophobic mesoporous biochar for acid-catalyzed reactions, showing high catalytic efficiency (Zhong et al., 2019).
Pharmaceutical Applications :
- In pharmaceutical research, compounds like 3-Amino-N-aryl-2-hydroxypropane-1-sulfonamides, synthesized from similar sulfonic acids, have been explored for their potential as GABAB receptor antagonists (Hughes & Prager, 1997).
Environmental Applications :
- Sulfonated thin-film composite nanofiltration membranes, utilizing derivatives of sulfonic acids, have been developed for the treatment of dye solutions, demonstrating improved water flux and dye rejection capabilities (Liu et al., 2012).
Eigenschaften
CAS-Nummer |
16421-58-2 |
|---|---|
Produktname |
(2s)-2-Amino-3-hydroxypropane-1-sulfonic acid |
Molekularformel |
C3H9NO4S |
Molekulargewicht |
155.18 g/mol |
IUPAC-Name |
(2S)-2-amino-3-hydroxypropane-1-sulfonic acid |
InChI |
InChI=1S/C3H9NO4S/c4-3(1-5)2-9(6,7)8/h3,5H,1-2,4H2,(H,6,7,8)/t3-/m0/s1 |
InChI-Schlüssel |
IISXMZMYCYNVES-VKHMYHEASA-N |
Isomerische SMILES |
C([C@@H](CS(=O)(=O)O)N)O |
SMILES |
C(C(CS(=O)(=O)O)N)O |
Kanonische SMILES |
C(C(CS(=O)(=O)O)N)O |
Synonyme |
2-amino-3-hydroxy-1-propane sulfonic acid cysteinolic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



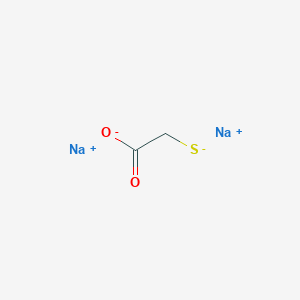
![1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone](/img/structure/B101704.png)
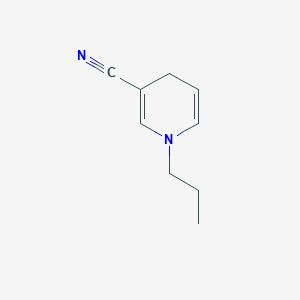
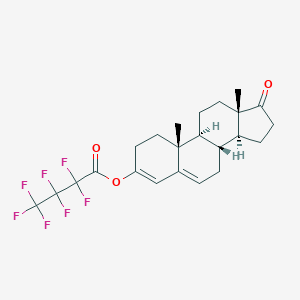


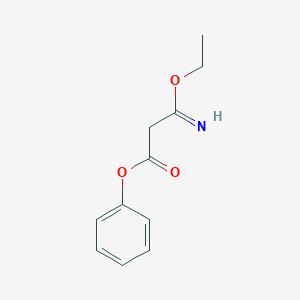
![(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B101711.png)
![1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B101712.png)
